

"Pyridine-3-sulfonohydrazide solubility and stability data"

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Compound of Interest

Compound Name: *Pyridine-3-sulfonohydrazide*

CAS No.: 65227-53-4

Cat. No.: B3277055

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Technical Monograph: Pyridine-3-sulfonohydrazide Physicochemical Profiling, Stability Mechanisms, and Handling Protocols[1] Executive Summary & Chemical Identity

Pyridine-3-sulfonohydrazide (CAS: 65227-53-4) is a critical heterocyclic building block used primarily as a precursor for sulfonyl azides, a reagent for radical sulfonylations, and a fragment in the synthesis of bioactive sulfonamide derivatives.[1][2] Unlike its carbocyclic analog (benzenesulfonohydrazide), the pyridine nitrogen introduces specific solubility and stability nuances—particularly pH-dependent hydrolysis and protonation states—that require tailored handling.

This guide provides a comprehensive analysis of its solubility profile, degradation kinetics, and essential characterization protocols.

Property	Data / Specification
Chemical Name	Pyridine-3-sulfonohydrazide
CAS Number	65227-53-4
Molecular Formula	C ₅ H ₇ N ₃ O ₂ S
Molecular Weight	173.19 g/mol
Structure	Pyridine ring substituted at C3 with a sulfonyl hydrazide moiety (-SO ₂ NHNH ₂)
Physical State	White to off-white crystalline solid
Predicted pKa	~2.5 (Pyridine N), ~9-10 (Sulfonamide NH)

Solubility Profile

The solubility of **Pyridine-3-sulfonohydrazide** is governed by the dipolar nature of the sulfonyl group and the basicity of the pyridine ring.

2.1 Solvent Compatibility Table

Data represents typical solubility behavior for heteroaryl sulfonohydrazides.

Solvent	Solubility Rating	Comments
DMSO	High (>50 mg/mL)	Recommended for stock solutions. Excellent stability if anhydrous.
DMF	High (>50 mg/mL)	Good alternative to DMSO; easier to remove during workup.
Methanol/Ethanol	Moderate (10–30 mg/mL)	Solubility increases significantly with heat. Suitable for recrystallization.[3]
Water (Neutral)	Low to Moderate (<5 mg/mL)	Limited solubility due to zwitterionic potential; pH dependent.
Water (Acidic)	High	Soluble as the pyridinium salt (e.g., in 1M HCl).
Dichloromethane	Low	Poor solubility; often used as an anti-solvent.

2.2 pH-Dependent Behavior

The compound exhibits amphoteric character.

- Acidic pH (pH < 3): Protonation of the pyridine nitrogen increases aqueous solubility significantly.
- Basic pH (pH > 9): Deprotonation of the sulfonamide nitrogen ($-\text{SO}_2\text{N}^-\text{NH}_2$) occurs. Warning: Basic conditions accelerate decomposition via the Shapiro-type elimination mechanism or formation of sulfinates.

Stability & Degradation Mechanisms

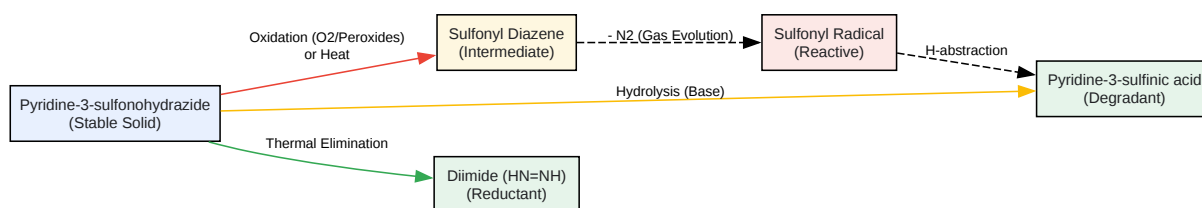
Understanding the degradation pathways is vital for process safety and yield optimization. Sulfonohydrazides are metastable; they possess a high-energy N-N bond and are prone to oxidative and thermal decomposition.

3.1 Thermal Stability

- Melting/Decomposition: Typically exhibits a decomposition exotherm near its melting point (range 130°C – 150°C, dependent on purity).
- Hazard: Thermal decomposition releases Nitrogen gas () and Sulfur Dioxide (), posing a pressure hazard in sealed vessels.

3.2 Degradation Pathways

The compound degrades primarily through two pathways: Oxidative Dehydrogenation (forming the unstable sulfonyl diazene) and Base-Mediated Elimination.



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Figure 1: Primary degradation pathways including oxidative instability and thermal elimination of diimide.

Experimental Protocols

As a Senior Application Scientist, I recommend the following self-validating protocols to verify the quality of your specific lot, as commercial purity varies.

Protocol A: Solubility Determination (Saturation Method)

Use this to determine the precise solubility limit for your specific formulation vehicle.

- Preparation: Weigh 20 mg of **Pyridine-3-sulfonohydrazide** into a 2 mL HPLC vial.

- Addition: Add 200 μ L of the target solvent (e.g., PBS pH 7.4, DMSO).
- Equilibration: Vortex for 1 minute, then sonicate for 10 minutes at ambient temperature.
- Observation:
 - If clear: Solubility > 100 mg/mL.
 - If solid remains: Add solvent in 100 μ L increments, repeating step 3, until clear or volume reaches 2 mL.
- Quantification (Optional): Filter the saturated supernatant (0.22 μ m PTFE filter) and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Chemical Stability Assessment (Forced Degradation)

Use this to define storage limits and reaction windows.

- Stock Solution: Prepare a 10 mM solution in DMSO.
- Stress Conditions:
 - Acid: Dilute to 1 mM in 0.1 M HCl.
 - Base: Dilute to 1 mM in 0.1 M NaOH.
 - Oxidation: Dilute to 1 mM in 3%
.
 - Control: Dilute to 1 mM in Water/Acetonitrile.
- Incubation: Incubate at 40°C for 4 hours.
- Analysis: Analyze via LC-MS.
 - Success Criteria: >95% recovery of parent peak relative to control.

- Failure Mode: Look for Mass [M-30] (loss of) or Mass [M+16] (N-oxide formation on pyridine).

Handling & Storage Recommendations

Based on the physicochemical profile, the following storage protocols are mandatory to maintain reagent integrity:

- Temperature: Store at 2°C to 8°C. Long-term storage at -20°C is preferred to retard thermal elimination of nitrogen.
- Atmosphere: Store under Inert Gas (Argon or Nitrogen). The hydrazide moiety is sensitive to atmospheric oxygen over time.
- Container: Amber glass vials with PTFE-lined caps. Avoid metal spatulas if trace metals are a concern (catalyzes decomposition).
- Safety: Treat as a potential sensitizer. In case of fire, use CO₂ or dry chemical; water contact may generate acidic runoff (sulfonic acid).

References

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